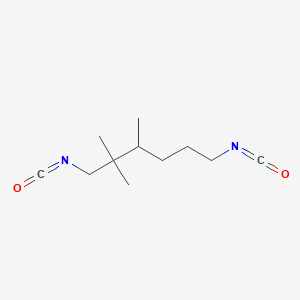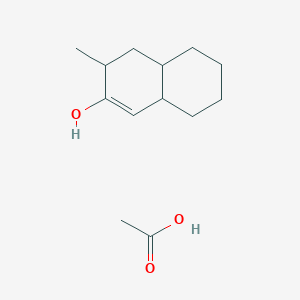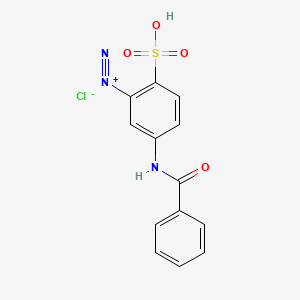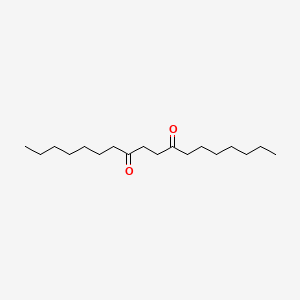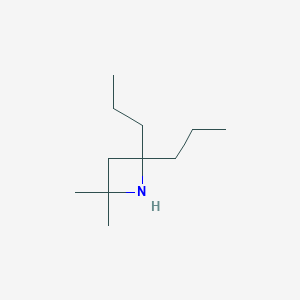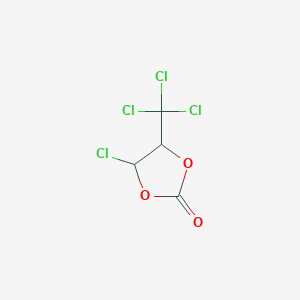
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of a chloro group and a trichloromethyl group attached to a dioxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of trichloromethyl ketones with chloroformates under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dioxolanone ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound produced.
化学反応の分析
Types of Reactions
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted dioxolanones with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated dioxolanones and other reduced derivatives.
科学的研究の応用
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro and trichloromethyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
3-Trichloromethyl-4-chloro-5-isopropoxyisothiazole: Similar in structure but with an isothiazole ring instead of a dioxolanone ring.
4,5-Dichloroisothiazole-3-carboxylic acid: Contains a dichloroisothiazole ring and a carboxylic acid group.
Uniqueness
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific combination of a chloro group, a trichloromethyl group, and a dioxolanone ring
特性
CAS番号 |
64843-12-5 |
|---|---|
分子式 |
C4H2Cl4O3 |
分子量 |
239.9 g/mol |
IUPAC名 |
4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H |
InChIキー |
CVJWSKDZEVHUEL-UHFFFAOYSA-N |
正規SMILES |
C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
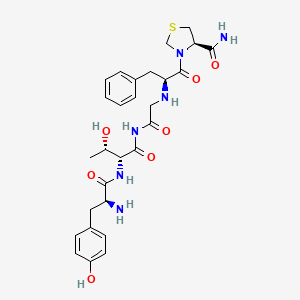
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

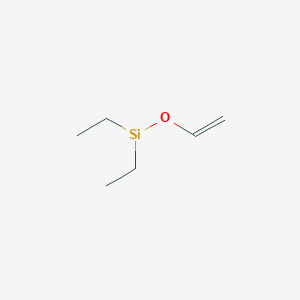
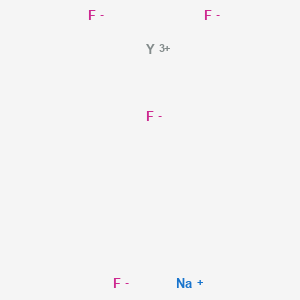
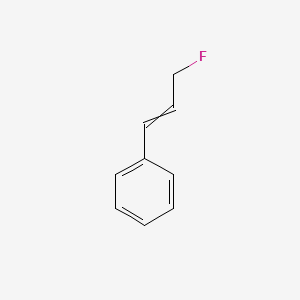
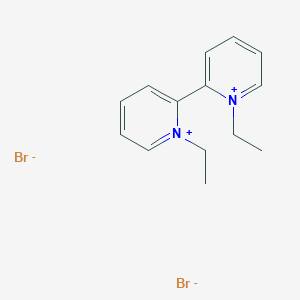
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
